1-(5-(Benzyloxy)indolin-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenylmethoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)18-10-9-15-11-16(7-8-17(15)18)20-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFYQVZCBMXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 5 Benzyloxy Indolin 1 Yl Ethanone
Retrosynthetic Analysis and Key Precursors for 1-(5-(Benzyloxy)indolin-1-yl)ethanone
A retrosynthetic analysis of this compound logically disconnects the molecule at the N-acyl bond. This primary disconnection reveals two key precursors: 5-benzyloxyindoline and a suitable acetylating agent. The formation of the amide bond is a standard and reliable transformation in organic synthesis.
Further deconstruction of 5-benzyloxyindoline suggests two main synthetic routes. The first involves the protection of the hydroxyl group of 5-hydroxyindoline with a benzyl (B1604629) group. The second, and more common, approach involves the synthesis of 5-benzyloxyindole followed by the reduction of the pyrrole (B145914) ring to the corresponding indoline (B122111). This latter strategy is often preferred due to the wider availability of methods for the synthesis and functionalization of indoles. The ethanone (B97240) moiety is typically introduced in the final step via N-acylation of the indoline nitrogen.
Figure 1: Retrosynthetic Analysis of this compound
Established Synthetic Pathways to Substituted Indoline-1-ylethanones
The synthesis of this compound is predicated on the successful construction of the 5-benzyloxyindoline core and the subsequent introduction of the ethanone group.
The introduction of the ethanone (acetyl) group onto the nitrogen atom of 5-benzyloxyindoline is a straightforward N-acylation reaction. This transformation can be achieved using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most common.
The reaction with acetic anhydride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acetic acid byproduct. Alternatively, the reaction can be performed under neat conditions or in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
When using acetyl chloride, a base is essential to neutralize the hydrochloric acid that is formed. Tertiary amines like triethylamine or diisopropylethylamine are commonly employed for this purpose. These reactions are generally high-yielding and proceed under mild conditions.
Table 2: Common N-Acylation Conditions for Indolines
| Acetylating Agent | Base | Solvent(s) | Typical Conditions |
| Acetic Anhydride | Pyridine, Et3N | Dichloromethane (DCM), Tetrahydrofuran (THF), Neat | Room temperature |
| Acetyl Chloride | Et3N, DIPEA | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temp. |
The benzyloxy group at the 5-position of the indoline ring is typically introduced at an earlier stage of the synthesis. A common strategy involves the benzylation of a 5-hydroxyindole (B134679) precursor. This is an example of a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride.
Following the successful synthesis of 5-benzyloxyindole, the next crucial step is the reduction of the indole (B1671886) to the corresponding indoline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a widely used method. Other reducing agents, including sodium cyanoborohydride in acetic acid or triethylsilane in trifluoroacetic acid, have also been proven effective for this reduction.
Advanced Chemical Transformations and Functionalization of the Indoline Ring System
The this compound scaffold can be further modified to generate a library of analogs with diverse substitution patterns.
The aromatic ring of the indoline core is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring, namely the acetylated nitrogen and the benzyloxy group, will influence the position of substitution. The N-acetyl group is a deactivating group, while the benzyloxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzyloxy group (C4 and C6) and meta to the N-acetyl group.
Common regioselective modifications include:
Halogenation: Reagents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be used for the regioselective bromination or chlorination of the aromatic ring.
Nitration: A mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring, which can then be further transformed into other functional groups.
Table 3: Potential Regioselective Modifications of the Indoline Core
| Reaction | Reagent(s) | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C4 and/or C6 |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 and/or C6 |
| Nitration | HNO3 / H2SO4 | C4 and/or C6 |
The development of stereoselective methods for the synthesis of chiral indoline derivatives is an active area of research. These approaches can be broadly categorized into diastereoselective and enantioselective strategies.
Diastereoselective Synthesis: If a chiral center already exists in a precursor molecule, it can influence the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers in unequal amounts. For instance, the reduction of a chiral indole precursor could proceed with facial selectivity, yielding a diastereomerically enriched indoline.
Enantioselective Synthesis: Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched indolines. This can be achieved through several methods, including:
Asymmetric Hydrogenation: The reduction of a suitably substituted indole or enamine precursor using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) and a chiral ligand can afford chiral indolines with high enantioselectivity.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a reaction, after which the auxiliary can be removed.
These stereoselective approaches would allow for the synthesis of specific stereoisomers of this compound analogs, which is crucial for the investigation of their biological activities.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. In the context of synthesizing this compound, several green chemistry approaches can be envisioned, focusing on the use of alternative energy sources, greener solvents, and catalyst-free conditions. These methodologies aim to reduce reaction times, energy consumption, and the use of hazardous substances.
One promising green approach is the use of ultrasound irradiation . Sonochemistry has been shown to accelerate a variety of chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.govnih.govmdpi.com This can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. For the synthesis of indoline derivatives, ultrasound has been successfully employed to promote radical cascade reactions, affording functionalized indolines in high yields within minutes. nih.gov This technique could potentially be applied to the cyclization step in the formation of the 5-(benzyloxy)indoline (B1284960) core or the subsequent N-acetylation. The advantages of ultrasound-assisted synthesis include enhanced reaction rates, milder reaction conditions, and often, a reduction in the amount of catalyst required. orientjchem.org
Another significant green methodology is the adoption of catalyst-free and solvent-free reaction conditions . The N-acylation of amines, a key step in the synthesis of this compound from 5-(benzyloxy)indoline, has been successfully achieved under catalyst-free conditions. researchgate.netresearchgate.netias.ac.in For instance, the reaction of various amines with acetic anhydride can proceed efficiently at room temperature in the absence of any catalyst, often with very short reaction times and high yields. researchgate.netresearchgate.net Performing such reactions in water or even without a solvent ("neat" conditions) further enhances the green credentials of the synthesis by eliminating the need for volatile and often toxic organic solvents. researchgate.net This approach not only simplifies the experimental procedure and product purification but also significantly reduces the generation of chemical waste.
The use of ionic liquids (ILs) as green reaction media and catalysts represents another important avenue. rsc.orgnih.govnih.govnih.gov Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to conventional organic solvents. rsc.orgnih.gov In the context of indole and indoline synthesis, Brønsted acidic ionic liquids have been shown to effectively catalyze reactions such as the Fischer indole synthesis and Friedel-Crafts type reactions. nih.govnih.gov A task-specific ionic liquid could be designed to act as both the solvent and the catalyst for the synthesis of the indoline ring system, with the potential for the ionic liquid to be recovered and reused over multiple reaction cycles without a significant loss of activity. rsc.org
Microwave-assisted organic synthesis (MAOS) is another powerful green technology that can be applied. frontiersin.orgresearchgate.netnih.gove-journals.in Microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. frontiersin.org This technique has been extensively used for the synthesis of a wide variety of heterocyclic compounds, including quinolines and quinoxalines. frontiersin.orgresearchgate.netnih.gov The efficiency of microwave-assisted synthesis could be harnessed for the key bond-forming steps in the preparation of this compound.
The following interactive data table summarizes the comparison between conventional and potential green synthetic methods for key reaction steps relevant to the synthesis of this compound, based on findings for structurally related compounds.
| Reaction Step | Conventional Method | Green Chemistry Approach | Catalyst | Solvent | Reaction Time | Yield | Ref |
| N-Acetylation | Acetic anhydride, pyridine | Catalyst-free | None | Water/Neat | 5-15 min | >90% | researchgate.netresearchgate.net |
| Indoline Synthesis | Conventional Heating | Ultrasound Irradiation | FeSO₄·7H₂O | Acetonitrile/Water | < 1 min | up to 99% | nih.gov |
| Indole Synthesis | Lewis/Brønsted Acids | Ionic Liquid | [BMIM][BF₄]–LiCl | Ionic Liquid | 10-20 min | High | nih.gov |
| Quinoline (B57606) Synthesis | Conventional Heating | Microwave Irradiation | Acetic Acid | Acetic Acid | 5 min | Excellent | nih.gov |
Structure Activity Relationship Sar Studies of 1 5 Benzyloxy Indolin 1 Yl Ethanone Derivatives
Systematic Modification of the Indoline (B122111) Core and its Impact on Biological Activity
The bicyclic indoline core offers several positions for substitution, allowing for fine-tuning of the molecule's steric, electronic, and hydrophobic properties. Modifications at the C-2, C-3, and C-5 positions, as well as altering the saturation of the five-membered ring, have profound effects on biological activity.
The introduction of substituents onto the indoline ring is a key strategy for modulating pharmacological activity. The nature and position of these groups can dictate the molecule's interaction with its biological target.
Position C-5: The C-5 position is a common site for modification. Studies on various indole (B1671886) and indoline derivatives have shown that introducing halogen atoms (F, Cl, Br) at this position can significantly affect cytotoxicity and receptor binding. mdpi.com For instance, in a series of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, derivatives were synthesized starting from 5-nitroindoline, which was then converted to various functional groups to explore the SAR at this position. nih.gov The electronic nature of the substituent at C-5, whether electron-donating or electron-withdrawing, can alter the electron density of the entire aromatic system, thereby influencing binding affinity. mdpi.com
Positions C-2 and C-3: The pyrrolidine (B122466) part of the indoline nucleus (positions C-2 and C-3) is critical for defining the molecule's three-dimensional shape. The synthesis of 2,3-disubstituted indolines has been a focus of research to explore how stereochemistry and the nature of substituents at these positions impact biological outcomes. researchgate.netresearchgate.net For example, in the development of melatonin (B1676174) receptor ligands, the side chain at the C-3 position containing an acetamide (B32628) group was found to be crucial for affinity to MT1 and MT2 receptors. nih.gov The relative stereochemistry (cis or trans) of substituents at C-2 and C-3 can lock the molecule into specific conformations, which may be more or less favorable for receptor binding. researchgate.net
| Compound Series | Position of Modification | Type of Substituent | Observed Impact on Biological Activity | Reference |
| Indole Derivatives | C-5 / C-7 | Halogens (F, Cl, Br) | Produces a notable effect on cytotoxicity. | mdpi.com |
| Indoline Derivatives | C-5 | Nitro, Amine, Urea | Modulates inhibitory activity against 5-LOX and sEH. | nih.gov |
| Indolylglyoxylamides | C-5 | NO2, Cl | Affinity was improved by hydroxyl/methoxy (B1213986) groups on a side chain. | mdpi.com |
| Melatonin Analogs | C-3 | Acetamide side chain | Plays a key role in affinity for MT1 and MT2 receptors. | nih.gov |
A fundamental aspect of the indoline scaffold's SAR is the saturation of the C2-C3 bond. Comparing the biological activity of indoline (2,3-dihydroindole) derivatives to their aromatic indole counterparts reveals the importance of the ring's flexibility and electronic state.
In the development of novel Hepatitis C virus (HCV) inhibitors, a direct comparison was made between indole, 2,3-dihydro-indole (indoline), and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives. The study found that the indoline scaffold was more potent than the corresponding aromatic indole scaffold. This suggests that the conformational flexibility of the saturated five-membered ring in indoline allows for a more optimal binding conformation with the biological target compared to the rigid, planar indole ring. nih.gov
Conversely, 2,3-dihydroindoles can be sensitive to oxidation and may aromatize back into the corresponding indole structure. nih.gov This potential for in-vivo conversion is a critical consideration in drug design. The choice between an indole and an indoline core can therefore be used to modulate not only potency but also the metabolic stability and pharmacokinetic properties of a compound. The non-planar, sp3-hybridized nature of the indoline's pyrrolidine ring offers distinct spatial arrangements for substituents that are not possible with the flat indole ring, providing a powerful tool for optimizing target engagement. nih.govnih.gov
| Scaffold Comparison | Target | Finding | Implication | Reference |
| Indoline vs. Indole | Hepatitis C Virus (HCV) | The indoline scaffold demonstrated greater potency. | Conformational flexibility of the indoline ring may allow for superior target binding. | nih.gov |
| 2,3-Dihydroindoles | Melatonin Receptors | Indoline derivatives are susceptible to oxidation, leading to aromatization into indoles. | The saturation state affects metabolic stability and the compound's chemical properties. | nih.gov |
Elucidation of the Role of the Benzyloxy Substituent at Position 5
The benzyloxy group is not a rigid substituent. It possesses rotational freedom around the aryl-O, O-CH₂, and CH₂-phenyl bonds. This flexibility allows it to adopt various conformations in space, which can be critical for fitting into a specific binding pocket. The spatial orientation of the terminal phenyl ring relative to the indoline core is determined by these rotational angles.
While direct conformational analysis of 1-(5-(benzyloxy)indolin-1-yl)ethanone is not widely published, studies on other molecules containing a benzyloxy pharmacophore highlight the importance of its positioning. For instance, in a series of chalcone-based monoamine oxidase B (MAO-B) inhibitors, moving the benzyloxy group from the ortho to the para position on a phenyl ring drastically altered inhibitory activity, underscoring a strong steric and conformational effect. nih.gov Computational methods, such as molecular mechanics and semiempirical calculations, alongside experimental techniques like NMR, are often used to determine the preferred low-energy conformations of such flexible substituents and to understand how these conformations relate to biological activity. nih.gov The ability of the benzyloxy group to act as a hydrogen bond acceptor at the ether oxygen and to engage in π-π stacking or hydrophobic interactions via its phenyl ring are key features dependent on its conformation.
Modifying the electronic properties of the terminal phenyl ring of the benzyloxy group by adding substituents is a classic medicinal chemistry strategy. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the molecule's interaction with its target.
SAR studies on biphenylaminoquinoline derivatives bearing a substituted benzyloxy group demonstrated this principle. A variety of substituents were placed on the benzyl (B1604629) ring to assess their impact on cytotoxicity against cancer cell lines. The results showed that both the position and the electronic nature of the substituent significantly influenced the compound's potency. nih.gov Similarly, in the study of chalcone (B49325) derivatives, electron-donating groups on the benzyloxy-containing ring were found to have a more beneficial impact on MAO-B inhibitory activity than electron-withdrawing groups. nih.gov These findings indicate that the benzyl ring of the benzyloxy moiety is likely involved in specific electronic or hydrophobic interactions within the binding site, and these interactions can be fine-tuned through substitution.
| Compound Series | Benzyl Ring Substituent | Position | Impact on Activity | Reference |
| Biphenylaminoquinolines | Various (e.g., F, Cl, OMe) | meta or para | Substituent nature and position significantly influenced cytotoxicity. | nih.gov |
| Chalcone Derivatives | Electron-donating vs. Electron-withdrawing | para vs. ortho | Electron-donating groups and para-positioning enhanced MAO-B inhibition. | nih.gov |
Investigation of the N-1 Ethanone (B97240) Moiety's Contribution to Pharmacological Profile
The N-1 ethanone (acetyl) group plays a crucial role in defining the pharmacological profile of the indoline scaffold. Its presence modifies the electronic character of the indoline nitrogen, introduces steric bulk, and alters the hydrogen-bonding capability of the molecule.
The nitrogen atom in an unsubstituted indoline is a hydrogen bond donor and has a basic character. The introduction of an acetyl group removes the N-H hydrogen bond donating ability and significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group. This change can fundamentally alter how the molecule interacts with its biological target. For example, in a series of indolylglyoxylylamides designed as benzodiazepine (B76468) receptor (BzR) ligands, N-methylated derivatives were found to be inactive, suggesting that the indole N-H was critical for binding, likely as a hydrogen bond donor. mdpi.com Acylation, like methylation, removes this N-H, which would be expected to have a similarly profound impact on activity at such a target.
Alterations of the Acetyl Group (e.g., longer acyl chains, other N-substituents)
The N-acetyl group at the 1-position of the indoline ring is a critical site for modification to probe its role in target binding and to modulate the molecule's physicochemical properties. Research on various N-substituted indoline derivatives has shown that alterations at this position significantly impact biological activity, particularly in the context of anti-inflammatory and antioxidant effects. nih.gov
Systematic modifications of the N-acetyl moiety can lead to derivatives with enhanced potency and selectivity. Key alterations include:
Varying Acyl Chain Length: Extending the acyl chain from an acetyl (C2) to a propionyl (C3), butyryl (C4), or longer group can influence lipophilicity. This modification affects the compound's ability to cross cell membranes and fit into hydrophobic pockets of a target protein. An optimal chain length is often required, as excessively long chains may introduce steric hindrance or reduce solubility.
Introducing Unsaturation: Incorporating double or triple bonds into the acyl chain can introduce conformational rigidity and potential for alternative interactions, such as pi-stacking.
Substitution on the Acyl Chain: Adding substituents like hydroxyl, amino, or halogen atoms to the acyl chain can create new hydrogen bonding or electrostatic interactions. For instance, studies on related indolin-2-one derivatives have demonstrated that substitutions on appended groups can drastically alter biological outcomes.
Replacement with Other N-Substituents: Replacing the entire acetyl group with different functionalities is a common strategy. A study on indoline derivatives demonstrated that substituting the N-1 position with chains carrying terminal amino, ester, amide, or alcohol groups resulted in compounds with potent anti-inflammatory activity, in some cases exceeding that of unsubstituted indoline by a factor of 100. nih.gov This suggests the N-1 position is highly amenable to substitution for tuning biological activity.
The table below summarizes the impact of various N-1 substituents on the anti-inflammatory activity of the indoline scaffold, based on findings from related derivatives. nih.gov
| N-1 Substituent Type | General Structure Example | Observed Impact on Anti-inflammatory Activity |
| Acyl (Amide) | R-C(=O)- | Activity is dependent on the nature of 'R'. The acetyl group serves as a baseline. |
| Ester Chain | R-O-C(=O)-CH₂- | Can lead to highly potent derivatives. nih.gov |
| Amine Chain | R₂N-CH₂-CH₂- | Potent activity observed, suggesting a key interaction for the amino group. nih.gov |
| Alcohol Chain | HO-CH₂-CH₂- | Maintained or enhanced biological activity. nih.gov |
| Carboxamide Chain | R₂N-C(=O)-CH₂- | Resulted in compounds with significant potency. nih.gov |
These findings indicate that the carbonyl oxygen of the N-acetyl group in this compound likely acts as a key hydrogen bond acceptor. Replacing or extending this group allows for the exploration of additional binding interactions within a target's active site, potentially leading to improved efficacy.
Conformational Constraints and Bioisosteric Replacements
Conformational constraint involves modifying a molecule to reduce its flexibility, which can lock it into a bioactive conformation, thereby increasing affinity for its target and improving selectivity. For the this compound scaffold, this could involve incorporating the N-acyl chain into a new ring system fused to the indoline core.
Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics. The indoline scaffold and its substituents offer several opportunities for such modifications.
Indoline Core: The indoline nucleus itself can be replaced by bioisosteres such as indole, indane, benzofuran, or azaindole. Swapping the saturated indoline for an aromatic indole would flatten the core structure and alter its electronic properties, which could be beneficial for certain target interactions. nih.gov
N-Acetyl Group: The amide functionality of the N-acetyl group can be replaced with other groups capable of acting as hydrogen bond acceptors. Common bioisosteres for amides include sulfonamides, carbamates, ureas, and reversed amides. Studies on indolin-2-one scaffolds have shown that replacing acylureido moieties with malonamido groups can produce potent and selective inhibitors of specific enzymes. nih.gov
Benzyloxy Group: The benzyloxy substituent at the 5-position presents multiple avenues for bioisosteric replacement. The ether linkage is a key feature.
Replacing the ether oxygen with sulfur would create a thioether, altering bond angles and lipophilicity.
The terminal phenyl ring can be substituted with various groups (e.g., halogens, methyl, methoxy) to probe electronic and steric effects.
The entire phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to introduce new interaction points, such as hydrogen bond acceptors or donors.
The following table outlines potential bioisosteric replacements for the key moieties of this compound.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Indoline Ring | Indole, Benzofuran, Indane, Azaindole | Modulate aromaticity, hydrogen bonding potential, and overall geometry. nih.govmdpi.com |
| N-Acetyl (Amide) | Sulfonamide, Carbamate, Urea, Ketone | Alter hydrogen bonding capacity, stability, and electronic profile. nih.gov |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Modify bond angle, polarity, and metabolic stability. |
| Phenyl Ring | Pyridyl, Thienyl, Cyclohexyl | Introduce heteroatoms for new interactions, or alter aromaticity and lipophilicity. |
Identification of Key Pharmacophore Features for Specific Target Interactions
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a hypothetical pharmacophore can be constructed based on its structural components and by drawing parallels with models developed for other indole and indoline derivatives active against various targets like kinases or enzymes involved in inflammation. mdpi.comnih.gov
The key pharmacophoric features of this compound are likely to include:
Hydrogen Bond Acceptor (A): The carbonyl oxygen of the N-acetyl group is a strong hydrogen bond acceptor. This feature is often crucial for anchoring a ligand into the active site of a protein by interacting with hydrogen bond donor residues like arginine, lysine (B10760008), or the backbone N-H of an amino acid.
Aromatic Ring (R): The benzene (B151609) ring of the indoline core provides a planar, hydrophobic surface suitable for π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Group (H): The large benzyloxy group at the 5-position constitutes a significant hydrophobic feature. This group can occupy a deep, lipophilic pocket within the target protein, contributing substantially to the binding affinity. The flexibility of the ether linkage allows this group to adopt an optimal orientation within the binding site.
A fourth feature could be another aromatic ring feature associated with the terminal phenyl of the benzyloxy group, which could also engage in aromatic interactions.
The table below details these essential pharmacophore features and their potential roles in molecular interactions.
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Role in Target Interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the N-acetyl group | Forms critical hydrogen bonds with donor residues in the active site. |
| Aromatic Ring / Hydrophobic Region | Benzene portion of the indoline core | Engages in π-π stacking or hydrophobic interactions with aromatic amino acids. |
| Hydrophobic Region | The entire benzyloxy substituent | Occupies a large, non-polar binding pocket, contributing to binding affinity. |
| Aromatic Ring | Terminal phenyl ring of the benzyloxy group | Provides an additional site for hydrophobic or aromatic interactions. |
By mapping these features, researchers can design new derivatives that retain or enhance these key interactions while modifying other parts of the molecule to improve properties like selectivity and bioavailability. For example, a 3D-QSAR model built upon these features could quantitatively predict the activity of new analogs, guiding synthetic efforts toward more potent compounds. nih.gov
Computational Approaches in the Design and Analysis of 1 5 Benzyloxy Indolin 1 Yl Ethanone and Its Analogs
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aun.edu.eg This technique is widely employed to forecast the binding mode and affinity of small molecules, such as indolinone derivatives, within the active site of a biological target, typically a protein. researchgate.net The process involves sampling a ligand's conformational space and scoring its orientations based on a function that estimates the free energy of binding. mdpi.com For analogs of 1-(5-(benzyloxy)indolin-1-yl)ethanone, docking studies have been instrumental in identifying potential inhibitors for various protein targets, including protein kinases and other enzymes implicated in disease. researchgate.netnih.gov
Molecular docking simulations provide critical predictions of how a ligand, such as an indolinone derivative, will physically orient itself within a protein's binding pocket. mdpi.com This "binding mode" or "pose" is crucial for understanding the mechanism of inhibition. The simulation calculates a docking score, often expressed in units like kcal/mol, which serves as an estimate of the binding energy. jetir.org A lower (more negative) binding energy generally indicates a more stable and favorable protein-ligand complex. mdpi.com
Studies on various heterocyclic compounds, including indole (B1671886) and pyrazole (B372694) derivatives, have demonstrated the utility of this approach. For instance, docking of indole-based diaza-sulphonamides against the JAK-3 protein yielded binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov Similarly, certain pyrazole derivatives showed predicted binding energies as low as -10.35 kJ/mol when docked against Cyclin-Dependent Kinase 2 (CDK2). researchgate.net These computational predictions are essential for prioritizing compounds for synthesis and experimental testing. nih.gov
Table 1: Predicted Binding Energies of Indolinone Analogs against Various Protein Targets
| Compound/Analog Class | Protein Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Hyperoside | PfHT1 | -13.88 |
| Sylibin | PfHT1 | -12.25 |
| Dihydropyrazol-1-yl-2-(quinolin-8-yloxy) derivative (7g) | p38 MAPK | -8.99 |
| Dihydropyrazol-1-yl-2-(quinolin-8-yloxy) derivative (7a) | p38 MAPK | -8.95 |
| Indole based diaza-sulphonamide | JAK-3 | -8.8 to -9.7 |
| Flavonoid Derivative (X11) | PAF Receptor | -8.59 |
| Pyrazole Derivative (2b) | CDK2 | -10.35 |
A significant outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. nih.gov These simulations can pinpoint key residues that are critical for binding and stabilization of the complex. researchgate.net Common interactions identified include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.comresearchgate.net
For example, docking studies of quinoline (B57606) derivatives with Leishmania donovani N-myristoyltransferase (LdNMT) identified crucial interactions with residues such as Phenylalanine-90 (Phe90), Tyrosine-217 (Tyr217), and Asparagine-376 (Asn376). researchgate.net In another study, flavonoid derivatives were found to form hydrogen bonds with Tyrosine-77 (Tyr77) and Tyrosine-22 (Tyr22) within the platelet-activating factor receptor. mdpi.com Identifying these key interactions provides a roadmap for rational drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. mdpi.com
Table 2: Key Amino Acid Residues and Interactions for Indolinone Analogs
| Compound/Analog Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Quinoline Derivatives | LdNMT | Phe90, Tyr217, His219, Asn376 | π-π stacking, Hydrogen bonds |
| Flavonoid Derivatives | PAF Receptor | Tyr77, Tyr22, Leu279 | Hydrogen bonds, π-Sigma bond |
| Thiazolyl Derivatives | 5-LOX | Leu368, Ile406, His367, His372 | Hydrophobic, Coordination bonds |
| Quinazolinone Derivatives | MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen bonding, Electrostatic |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the conformational stability of the protein-ligand complex in a simulated physiological environment. mdpi.com By running simulations for nanoseconds, researchers can observe how the ligand and protein interact and adapt to each other, providing a more realistic model of the binding event. mdpi.com
Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on Indolinone Analogs
| Compound/Analog Class | Protein Target | Simulation Duration | Key Findings |
|---|---|---|---|
| 2-Indolinone-thiazolidinone hybrids | CDK2 | Not Specified | Confirmed consistency between computational and in vitro results. nih.gov |
| Indole Derivatives | Estrogen Receptor Alpha (ERα) | 50 ns | Maintained stable binding with minimal fluctuations. mdpi.com |
| Indole Derivatives | Histone Lysine (B10760008) Methyl Transferase | 200 ns | Complexes remained stable throughout the simulation. mdpi.com |
| Quinazolinone Derivatives | MMP-13 | 10 ns | Revealed enhanced hydrogen bonding and stability. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound and its analogs. aun.edu.egufms.br These methods provide detailed information about a molecule's three-dimensional structure, electron distribution, and orbital energies. ijrar.org By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict a molecule's chemical reactivity and stability. researchgate.net
The energy gap between HOMO and LUMO is a particularly important parameter, as a smaller gap often implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ufms.br This information is critical for understanding how a ligand will interact with the electrostatic environment of a protein's active site. For indole derivatives, DFT calculations using the B3LYP functional with basis sets like 6-31G(d,p) have been successfully used to validate experimental structural data and understand isomeric stability. aun.edu.eg
Table 4: Quantum Chemical Calculation Methods and Findings for Indole Analogs
| Compound/Analog Class | Method | Properties Calculated | Key Insights |
|---|---|---|---|
| (E)1‐benzyl (B1604629)‐3‐((4‐methoxyphenyl)imino) 5‐methylindolin‐2‐one | DFT (B3LYP/6-31G(d,p)) | Geometric parameters, Isomeric stability | Validated experimental XRD data; explained observed isomer formation. aun.edu.eg |
| Ethyl indole 2 carboxylate | DFT (B3LYP/6-311++G(d,p)) | Optimized geometry, Bond lengths/angles, Vibrational frequencies | Characterized molecular structure and vibrational properties. ijrar.org |
| Indole Derivative | DFT (B3LYP 6-31+G (d, p)) | HOMO-LUMO, NLO, NBO, Atomic charges | Determined electronic states and physicochemical features. researchgate.net |
| Quinazoline Derivatives | DFT (B3LYP/6-311++G(d, p)) | Thermodynamic quantities, MEP, NBO | Evaluated substituent effects on electronic structure and reactivity. ufms.br |
Ligand-Based Drug Design Methodologies
In situations where the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methodologies become paramount. nih.gov These approaches leverage the knowledge of a set of molecules (ligands) known to be active against the target. youtube.com The fundamental principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov
The two primary techniques in LBDD are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.gov QSAR models establish a mathematical correlation between the chemical features of compounds and their biological activity. youtube.com By analyzing a series of indolinone analogs with known activities, a QSAR model can be built to predict the activity of new, untested derivatives, guiding the design of more potent compounds. nih.gov
Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore model can be generated by superimposing a set of active molecules, such as indolinone-based VEGFR-2 inhibitors, and identifying their common chemical features. mdpi.com This model then serves as a 3D query for virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore hypothesis. jetir.orgnih.gov This approach has been successfully used to design new indole-based compounds and identify novel inhibitors for targets like the SARS-CoV-2 main protease and TASK-3 channels. nih.govnih.gov
Table 5: Examples of Pharmacophore Models for Indolinone Analogs and Related Scaffolds
| Target | Scaffold/Analog Class | Key Pharmacophore Features | Application |
|---|---|---|---|
| VEGFR-2 | Indolin-2-one | HBA, HBD, Aromatic Ring, Hydrophobic regions | Design of new anticancer agents. mdpi.com |
| TASK-3 Channel | 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines | 1 Aromatic Ring (R), 2 Hydrogen Bond Acceptors (A1, A2) | Design and discovery of novel channel blockers. nih.gov |
| PLK-1 | Pyrazoloquinazoline | 1 HBD (D), 2 Hydrophobic (H), 1 Positive charge (P), 1 Aromatic Ring (R) | Identification of inhibitors from diverse chemical classes. researchgate.net |
| PDK1 | Indolinone | Hinge-binding moiety, Hydrophobic contacts | Optimization of inhibitors with improved properties. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com By identifying the key physicochemical properties, or "molecular descriptors," that govern a compound's activity, QSAR models can predict the potency of new, unsynthesized analogs. nih.gov This predictive capability is invaluable in guiding the rational design of more effective molecules.
In the context of indoline (B122111) and its parent indole scaffold, numerous QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities. These models are typically developed using a "training set" of compounds with known activities to build a statistically robust equation, which is then validated using an external "test set" of compounds to assess its predictive power. mdpi.comeurjchem.com
For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives as Aβ anti-aggregating agents for Alzheimer's disease identified key physicochemical features correlated with their potency. The resulting model showed good predictive statistics, enabling the estimation of activity for new derivatives. mdpi.com Similarly, QSAR models have been developed for indole derivatives targeting Candida albicans, using quantum descriptors to establish a linear relationship between structure and antifungal activity. tandfonline.com Other studies have applied QSAR to understand the anticancer effects of indole derivatives, their role as monoamine oxidase (MAO) inhibitors, and their activity against histone lysine methyl transferase. eurjchem.comnih.govnih.gov
The development of a QSAR model for analogs of this compound would involve:
Data Set Compilation: Assembling a series of structurally related indoline derivatives with experimentally determined biological activity against a specific target.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological, among others. nih.gov
Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a mathematical equation linking the most relevant descriptors to biological activity. mdpi.comeurjchem.com
Model Validation: Rigorously validating the model's statistical significance and predictive ability using metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (q² or Q²), and external validation on a test set (R²ext). mdpi.comeurjchem.com
The insights gained from such a model would highlight which structural modifications to the indoline core, the benzyloxy group, or the acetyl moiety are likely to enhance or diminish the desired biological effect.
Table 1: Examples of QSAR Studies on Indole/Indoline Analogs
| Compound Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Source |
|---|---|---|---|---|
| Indole and Isatin Derivatives | Aβ anti-aggregating potency (Anti-Alzheimer's) | 3D-QSAR (PLS) | q² = 0.596, r²ext = 0.695 | mdpi.com |
| Benzofuran and Indole Derivatives | Histone Lysine Methyl Transferase (HKMT) Inhibition (Anticancer) | MLR with Genetic Algorithm | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 | eurjchem.com |
| Indole Derivatives | Monoamine Oxidase (MAO-A and MAO-B) Inhibition | CoMFA | Cross-validated r² = 0.743 (MAO-A), 0.603 (MAO-B) | nih.gov |
| Thiosemicarbazone-Indole Compounds | Antiproliferative Activity (Prostate Cancer) | Genetic Function Algorithm-MLR | Model constructed to predict activity | nih.gov |
In Silico ADMET Predictions
While a compound's biological potency is critical, its success as a drug is equally dependent on its pharmacokinetic and safety profile. The acronym ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a drug's disposition within the body. audreyli.com Predicting these properties early in the drug discovery process helps to minimize late-stage failures, saving significant time and resources. audreyli.com In silico ADMET prediction models use the chemical structure of a compound to estimate these crucial parameters. nih.gov
For a compound like this compound, a variety of ADMET properties would be computationally evaluated. These predictions are often based on large databases of experimental data from existing drugs and are performed using specialized software platforms. nih.govresearchgate.net
Key ADMET parameters predicted in silico include:
Absorption: Properties related to a compound's ability to enter the bloodstream, such as aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2). Predictions often assess compliance with frameworks like Lipinski's "Rule of Five" to gauge oral bioavailability. audreyli.com
Distribution: This refers to how a compound spreads throughout the body's fluids and tissues. Important predictions include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), which is crucial for CNS-acting drugs but undesirable for peripherally acting ones. audreyli.com
Metabolism: Predicting a compound's susceptibility to breakdown by metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4), is vital. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: This involves predicting the primary routes by which the compound and its metabolites are eliminated from the body.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Studies on various indole and indoline derivatives have demonstrated the utility of these predictive models. For example, in silico ADMET analyses of novel indole-based thalidomide (B1683933) analogs and spirooxindole-pyrrolines have been used to assess their drug-likeness and potential safety profiles, guiding the selection of candidates for further anticancer evaluation. mdpi.comnih.gov These analyses provide a comprehensive, albeit predictive, profile of a compound's likely behavior in vivo. researchgate.netmdpi.com
Table 2: Representative In Silico ADMET Predictions for Indole Analogs
| ADMET Property | Predicted Parameter | Importance | Typical Finding for Indole Analogs | Source |
|---|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral absorption. | Generally predicted to be high for many drug-like indole scaffolds. | researchgate.net |
| Lipinski's Rule of Five | Assesses general "drug-likeness" for oral bioavailability. | Many synthesized indole series are designed to comply with these rules. | nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can enter the central nervous system. | Variable; dependent on specific substitutions and lipophilicity. | audreyli.com |
| Plasma Protein Binding (PPB) | Affects the concentration of free, active drug. | Often predicted to be high for lipophilic indole structures. | ||
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Risk of drug-drug interactions. | Many analogs are screened for potential inhibition; results vary widely. | |
| Toxicity | hERG Inhibition | Predicts risk of cardiotoxicity. | A critical checkpoint; compounds with predicted inhibition are often deprioritized. | |
| Ames Mutagenicity | Indicates potential to cause DNA mutations (cancer risk). | Frequently predicted to be non-mutagenic for well-designed analogs. | researchgate.net |
Future Directions and Translational Perspectives for 1 5 Benzyloxy Indolin 1 Yl Ethanone Research
Rational Design and Synthesis of Next-Generation Indoline-Based Compounds
The rational design of new chemical entities based on the 1-(5-(Benzyloxy)indolin-1-yl)ethanone scaffold is a primary avenue for future research. This involves the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the indoline (B122111) nucleus allows for chemical alterations at several key positions to explore structure-activity relationships (SAR). nih.gov
Key synthetic strategies can be employed to generate a library of novel derivatives. rsc.org For instance, the N-acetyl group at the 1-position can be replaced with various alkyl or aryl chains, or more complex heterocyclic systems, to modulate lipophilicity and target engagement. researchgate.net The benzyloxy group at the 5-position is another critical site for modification; replacing it with other substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) can significantly influence binding affinity for specific biological targets. nih.gov Furthermore, substitution on the benzene (B151609) ring of the indoline core or on the phenyl ring of the benzyloxy group can provide additional points of diversity. nih.govresearchgate.net Sustainable synthetic methodologies, such as multicomponent reactions, can facilitate the rapid generation of these diverse compound libraries. acs.org
Table 1: Potential Modifications of the this compound Scaffold
| Position of Modification | Type of Modification | Potential Impact |
|---|---|---|
| N1-acetyl group | Replacement with long alkyl chains, cyclic systems, or aromatic moieties. | Alteration of solubility, cell permeability, and interaction with hydrophobic pockets of target proteins. |
| C5-benzyloxy group | Substitution of the benzyl (B1604629) group or replacement with halogens, esters, or amides. | Modulation of electronic properties and hydrogen bonding capacity, influencing target selectivity. |
| Indoline Ring | Introduction of substituents (e.g., Cl, MeO, F) on the aromatic portion. | Fine-tuning of target binding affinity and metabolic stability. |
| Indoline Ring | Creation of spiro-indoline derivatives. | Introduction of three-dimensional complexity to explore novel binding modes. bohrium.com |
Development of Multi-Targeting Agents based on the Indoline Scaffold
Complex diseases like cancer often involve multiple pathological pathways, making the development of multi-targeting agents a highly attractive therapeutic strategy. mdpi.com The indoline scaffold has proven to be an excellent framework for designing such agents. ekb.egresearchgate.net For example, Sunitinib, an indolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. mdpi.comnih.gov
Future research should focus on designing derivatives of this compound that can simultaneously modulate several key biological pathways. mdpi.com This can be achieved by creating hybrid molecules that combine the indoline core with other pharmacophores known to interact with different targets. This approach has led to the development of dual inhibitors, such as compounds that target both the p53-MDM2 interaction and the translocator protein (TSPO) in glioblastoma models. nih.gov By rationally designing modifications to the scaffold, it may be possible to create novel compounds that inhibit multiple kinases involved in angiogenesis and tumorigenesis, or that possess dual anti-inflammatory and antioxidant activities. researchgate.netnih.gov
Table 2: Examples of Multi-Targeting Indole (B1671886)/Indoline-Based Agents
| Compound/Class | Targets | Therapeutic Area |
|---|---|---|
| Sunitinib | VEGF, PDGF, c-KIT, and other receptor tyrosine kinases. nih.gov | Oncology (Renal Cell Carcinoma, GIST). mdpi.comnih.gov |
| Nintedanib | VEGF, PDGF, and FGF receptors. nih.gov | Oncology (NSCLC), Idiopathic Pulmonary Fibrosis. nih.gov |
| Enzastaurin | Protein kinase C (PKC) and the PI3K/AKT pathway. nih.gov | Oncology. nih.gov |
| 2-phenylindol-3-ylglyoxylyldipeptides | MDM2 and Translocator protein (TSPO). nih.gov | Oncology (Glioblastoma). nih.gov |
Advanced Preclinical Efficacy Studies in Relevant Biological Models
Once novel derivatives of this compound are synthesized, rigorous preclinical evaluation is essential to identify promising candidates for further development. This involves a multi-tiered approach using both in vitro and in vivo models to assess efficacy and mechanism of action.
Initial in vitro screening should be conducted on relevant human cancer cell lines, such as those for glioblastoma (U87MG), breast cancer (MCF7), or lung cancer (A549), to determine the antiproliferative activity of the new compounds. nih.govnih.gov Key assays include determining the half-maximal inhibitory concentration (IC50) and investigating the underlying cellular mechanisms, such as cell cycle arrest and induction of apoptosis. mdpi.com For compounds designed as anti-inflammatory agents, cellular models like lipopolysaccharide (LPS)-activated macrophages can be used to measure the reduction of pro-inflammatory cytokines. researchgate.net Promising compounds identified in vitro should then advance to in vivo studies using relevant animal models, such as mouse xenograft models for cancer or murine models of acute lung injury or colitis for inflammation. researchgate.netnih.gov These studies are critical for evaluating the compound's efficacy in a complex biological system.
Table 3: Preclinical Models for Evaluating Indoline Derivatives
| Study Type | Model | Key Endpoints Measured |
|---|---|---|
| In Vitro (Anticancer) | Human cancer cell lines (e.g., A549, HCT116, MCF7). nih.gov | Cytotoxicity (IC50 values), cell cycle analysis, apoptosis induction, protein expression (Western blot). mdpi.comnih.gov |
| In Vitro (Anti-inflammatory) | LPS-stimulated RAW264.7 macrophages. researchgate.net | Levels of nitric oxide (NO), TNF-α, and IL-6. researchgate.net |
| In Vivo (Anticancer) | Mouse xenograft models. nih.gov | Tumor growth inhibition, biomarker analysis. |
| In Vivo (Anti-inflammatory) | Murine models of LPS-induced injury or colitis. researchgate.net | Cytokine levels in tissues, histopathological improvements. |
Exploration of Novel Biological Targets for Indoline Derivatives
The structural versatility of the indoline scaffold allows it to interact with a wide array of biological targets. mdpi.commdpi.com While kinases, tubulin, and DNA topoisomerases are well-established targets for many indole-based anticancer agents, there is significant potential to discover novel targets for derivatives of this compound. nih.govmdpi.com
Future research can employ target identification strategies such as molecular docking of virtual libraries of indoline derivatives against various proteins. nih.gov This computational approach can identify potential binding partners, which can then be validated experimentally. For instance, this method was used to identify a novel indoline-derived agonist for the G protein-coupled receptor 17 (GPR17), a potential target for glioblastoma. nih.gov Other potential targets to explore for this class of compounds include epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1) and proteins involved in apoptosis regulation, such as murine double minute 2 (MDM2) and murine double minute X (MDMX). mdpi.comnih.gov Investigating these and other novel targets could open up new therapeutic applications for indoline-based compounds. mdpi.com
Table 4: Potential Biological Targets for Indoline-Based Compounds
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, PDGFR, Src, PI3K/AKT pathway. nih.govnih.govmdpi.com | Cancer. |
| Cytoskeletal Proteins | Tubulin. mdpi.commdpi.com | Cancer. |
| Nuclear Enzymes | DNA Topoisomerases, Lysine-Specific Demethylase 1 (LSD1). mdpi.commdpi.com | Cancer. |
| Apoptosis Regulators | p53-MDM2 and p53-MDMX interaction. nih.govnih.gov | Cancer. |
| G Protein-Coupled Receptors | GPR17. nih.gov | Cancer (Glioblastoma). |
| Viral Enzymes | Reverse Transcriptase. mdpi.com | Viral Infections (e.g., HIV). |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Table 5: Application of AI/ML in the Drug Discovery Pipeline for Indoline Derivatives
| Drug Discovery Stage | AI/ML Application | Specific Task |
|---|---|---|
| Target Identification | Data Mining & Pattern Recognition | Analyze biological and chemical data to identify and validate novel drug targets. mrlcg.com |
| Hit Identification | Virtual Screening | Computationally screen large libraries of indoline derivatives against a target protein. nih.gov |
| Lead Optimization | QSAR Modeling | Predict the activity of new compounds to guide chemical synthesis. mdpi.com |
| Lead Optimization | Generative AI | Design novel indoline scaffolds with improved potency and selectivity. drugpatentwatch.com |
| Preclinical Development | Predictive Modeling | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mrlcg.comdrugpatentwatch.com |
| Clinical Trials | Patient Stratification | Identify patient populations most likely to respond to a new drug based on biomarkers. drugpatentwatch.com |
Q & A
Q. Key factors affecting yield :
- Catalyst choice : AlCl₃ vs. FeCl₃ (AlCl₃ provides higher electrophilic activation).
- Solvent polarity : Acetone enhances nucleophilic substitution efficiency in benzylation .
- Temperature control : Prolonged heating (>60°C) may lead to deacylation side reactions .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?
Advanced Research Question
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects . Methodological approaches include:
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in indoline) that broaden peaks at lower temperatures .
- SHELXL refinement : Use high-resolution X-ray data to resolve ambiguities in bond lengths/angles, particularly for the benzyloxy group’s orientation .
Example : In a 2024 study, FTIR and mass spectrometry confirmed the ethanone group, but X-ray crystallography revealed unexpected torsional angles in the benzyloxy moiety due to π-stacking interactions .
What in vitro assays are most suitable for evaluating the compound’s antioxidant and anti-inflammatory potential?
Basic Research Question
- Antioxidant activity :
- Anti-inflammatory activity :
Data interpretation : Compare IC₅₀ values with positive controls (e.g., ascorbic acid for antioxidants, celecoxib for COX-2 inhibition).
How can reaction conditions be optimized to scale up synthesis without compromising purity?
Advanced Research Question
Process parameters for scalability :
- Continuous flow reactors : Reduce reaction time from 7 hours to <2 hours by enhancing mass/heat transfer during benzylation .
- Catalyst recycling : Immobilize K₂CO₃ on mesoporous silica to reduce waste and improve atom economy .
- In-line purification : Integrate liquid-liquid extraction modules to remove unreacted benzyl bromide and byproducts .
Case study : A 2024 protocol achieved 92% yield and >99% purity (HPLC) using a microfluidic reactor at 55°C with 0.1 M catalyst loading .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR) against cancer targets?
Advanced Research Question
Functional group modifications :
- Benzyloxy substitution : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and DNA intercalation .
- Indoline ring expansion : Synthesize 6-membered analogues (e.g., tetrahydroquinoline) to improve binding to topoisomerase II .
- Ethanone bioisosteres : Substitute the ketone with trifluoromethyl or cyano groups to modulate metabolic stability .
Q. Biological validation :
- Docking studies : Target EGFR kinase (PDB: 1M17) to predict binding affinities.
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cytotoxicity in MCF-7 cells .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Advanced Research Question
Degradation pathways :
Q. Mitigation strategies :
- Buffered solutions (pH 7.4) : Use PBS or HEPES to minimize hydrolysis.
- Lyophilization : Store the compound as a freeze-dried powder to prevent solvent-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
